Technical Whitepaper: 4-Fluoro-2-(phenylamino)benzoic Acid (CAS 365-54-8)
Technical Whitepaper: 4-Fluoro-2-(phenylamino)benzoic Acid (CAS 365-54-8)
Core Molecular Characteristics, Synthetic Utility, and Pharmacological Applications
Executive Summary
In the landscape of modern drug discovery, the rational design of kinase inhibitors and anti-inflammatory agents heavily relies on privileged molecular scaffolds. 4-Fluoro-2-(phenylamino)benzoic acid (CAS 365-54-8) is a highly versatile fluorinated diarylamine derivative. Structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), this compound has transcended its origins to become a critical building block in the synthesis of advanced allosteric kinase inhibitors, particularly targeting the MEK and JNK signaling pathways.
This whitepaper provides an in-depth technical analysis of CAS 365-54-8, detailing the causality behind its structural design, its role in biological signaling, and field-proven synthetic methodologies for its utilization.
Physicochemical Profiling and Structural Logic
The structural architecture of 4-Fluoro-2-(phenylamino)benzoic acid is not arbitrary; every functional group serves a precise physicochemical purpose.
-
The Fluorine Substitution (C4 Position): The introduction of a fluorine atom at the 4-position of the benzoic acid ring provides a dual advantage. First, fluorine's high electronegativity and small van der Waals radius impart metabolic stability, shielding the aromatic ring from rapid cytochrome P450-mediated oxidation without introducing significant steric bulk. Second, its strong electron-withdrawing inductive effect modulates the pKa of the adjacent carboxylic acid, optimizing the molecule's ionization profile for physiological pH.
-
The Diarylamine Bridge: The secondary amine connecting the two aromatic rings provides critical conformational flexibility. It allows the molecule to adopt an orthogonal, non-coplanar geometry. This specific 3D architecture is essential for the molecule to wedge into the deep, narrow allosteric pockets of enzymes, a feat rigid planar molecules cannot achieve.
Quantitative Data Summary
The following table summarizes the core quantitative metrics and physical properties of the compound, synthesized from verified chemical databases 1.
| Parameter | Value / Description |
| CAS Number | 365-54-8 |
| Molecular Formula | C13H10FNO2 |
| Molecular Weight | 231.22 g/mol |
| Purity Standard | ≥ 95% (Typically verified via HPLC/NMR) |
| Physical State | Solid (Powder) |
| Storage Temperature | 2-8°C (Refrigerated to prevent oxidative degradation) |
| Primary Application | Kinase Inhibitor Intermediate (MEK/JNK pathways) |
Pharmacological Mechanisms: From NSAIDs to Kinase Modulators
Allosteric Kinase Inhibition (JNK/MEK Pathways)
The 2-(phenylamino)benzoic acid motif is a recognized pharmacophore in oncology and immunology. Derivatives of CAS 365-54-8 act as potent inhibitors of c-Jun N-terminal kinases (JNK) and Mitogen-activated protein kinase kinase (MEK) 2.
Mechanistically, the carboxylic acid acts as a crucial hydrogen bond donor/acceptor, anchoring the molecule to the backbone amides in the kinase hinge region. Simultaneously, the fluorinated and unsubstituted phenyl rings occupy adjacent hydrophobic allosteric pockets. This binding induces a conformational shift that locks the kinase in an inactive state, preventing the phosphorylation cascade that leads to tumor hyper-proliferation or severe autoimmune inflammation. Similar halogenated fenamate analogs are explicitly utilized as intermediates in the preparation of clinical-grade MEK inhibitors 3.
Diagram 1: JNK signaling pathway illustrating the allosteric inhibition node by fenamate derivatives.
Experimental Protocols: Synthesis and Validation
To utilize CAS 365-54-8 effectively, researchers must understand its synthesis via the Ullmann cross-coupling reaction. The following protocol is designed as a self-validating system , ensuring that each step contains an internal check for success, and explaining the causality behind the reagent selection.
Protocol: Ullmann Cross-Coupling Synthesis of CAS 365-54-8
Objective: Synthesize 4-fluoro-2-(phenylamino)benzoic acid from 2-bromo-4-fluorobenzoic acid and aniline.
-
Step 1: Reaction Setup & Reagent Selection
-
Action: In a flame-dried Schlenk flask, combine 2-bromo-4-fluorobenzoic acid (1.0 eq), aniline (1.2 eq), Copper(I) Iodide ( CuI , 0.1 eq), and anhydrous Potassium Carbonate ( K2CO3 , 2.0 eq) in anhydrous Dimethylformamide (DMF) to achieve a 0.5 M concentration.
-
Causality: Flame-drying removes trace moisture that could quench the active copper catalytic species. K2CO3 is deliberately selected over stronger bases (e.g., NaOtBu ) to deprotonate the aniline without causing unwanted decarboxylation of the benzoic acid substrate. DMF is chosen for its high boiling point, accommodating the extreme thermal conditions required.
-
-
Step 2: Thermal Activation
-
Action: Purge the flask with N2 for 15 minutes to degas the solvent, then heat the mixture to 120°C for 12 hours under a nitrogen atmosphere.
-
Causality: The high temperature is thermodynamically mandatory to drive the oxidative addition of the deactivated, electron-rich aryl halide to the copper center, overcoming the high activation energy barrier of C-N bond formation.
-
-
Step 3: In-Process Self-Validation
-
Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1) mobile phase.
-
Validation: The complete disappearance of the starting material spot and the emergence of a new, highly UV-active spot at a lower Rf value confirms reaction progression. If the starting material persists, catalytic poisoning has occurred, and fresh CuI must be spiked.
-
-
Step 4: Workup & Isolation
-
Action: Cool the mixture to room temperature, dilute with distilled water, and filter through a pad of Celite to remove insoluble copper salts. Acidify the clear filtrate dropwise with 2N HCl until the pH reaches 2.0.
-
Causality: Acidification protonates the carboxylate intermediate. This drastically reduces its aqueous solubility, forcing the neutral product to precipitate out of the aqueous phase. This enables isolation via simple vacuum filtration rather than requiring complex, low-yield column chromatography.
-
-
Step 5: Final Validation
-
Action: Filter the precipitated solid, wash with cold water, and recrystallize from an ethanol/water mixture.
-
Validation: Confirm purity via 1H NMR ( DMSO−d6 ). The protocol is validated upon observing the characteristic broad singlet of the diarylamine NH proton at ~9.5 ppm and the highly deshielded carboxylic acid proton at ~13.0 ppm.
-
Diagram 2: Chemical synthesis workflow for CAS 365-54-8 via Ullmann cross-coupling.
Downstream Derivatization: Building Advanced Therapeutics
Once synthesized, CAS 365-54-8 rarely serves as the final drug candidate. Instead, it is subjected to downstream derivatization. The most common pathway involves intramolecular cyclization. By treating the compound with strong dehydrating acids (such as Eaton's reagent or polyphosphoric acid), the carboxylic acid undergoes an electrophilic aromatic substitution with the adjacent phenyl ring, yielding fluorinated acridones. Alternatively, amidation of the carboxylic acid followed by cyclization yields functionalized quinolones, which are the exact structural backbones of several patented JNK inhibitors 2.
References
-
ChemicalBook. "4-FLUORO-2-PHENYLAMINO-BENZOIC ACID CAS#: 365-54-8". ChemicalBook Database. 1
-
Google Patents. "WO2013007676A1 - Aminomethyl quinolone compounds". World Intellectual Property Organization. 2
-
ChemicalBook. "2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic Acid | 391211-97-5". ChemicalBook Database. 3
